3-Bromo-5-fluorobenzene-1,2-diol
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Overview
Description
3-Bromo-5-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2. It is a derivative of benzene, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by hydroxyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorobenzene-1,2-diol can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with a benzene ring, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position. Fluorination can be achieved using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Another method involves the use of diazonium salts. For example, 3,5-dibromo-2-fluoroaniline can be diazotized and then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorobenzene-1,2-diol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The hydroxyl groups can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Fluorination: Hydrogen fluoride (HF) or Selectfluor.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the compound, such as hydrocarbons.
Scientific Research Applications
3-Bromo-5-fluorobenzene-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzene-1,2-diol depends on its specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler derivative with only a fluorine atom on the benzene ring.
Bromobenzene: A simpler derivative with only a bromine atom on the benzene ring.
1,3-Dibromo-5-fluorobenzene: A related compound with two bromine atoms and one fluorine atom on the benzene ring.
Uniqueness
3-Bromo-5-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine atoms, as well as two hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-fluorobenzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDPBRCPOIQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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